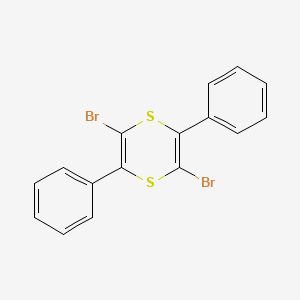
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of phenyl benzoates This compound is characterized by the presence of a methoxy group, a prop-1-en-1-yl group, and a nitrobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate typically involves the esterification of 2-Methoxy-4-(prop-1-en-1-yl)phenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, known for its use in flavorings and fragrances.
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, commonly used in dentistry and as an analgesic.
Acetyleugenol: Phenol, 2-methoxy-4-(2-propenyl)-, acetate, used in perfumery and flavoring.
Uniqueness
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate is unique due to the presence of both a methoxy group and a nitrobenzoate ester, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5026-38-0 |
|---|---|
Molekularformel |
C17H15NO5 |
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
(2-methoxy-4-prop-1-enylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H15NO5/c1-3-4-12-5-10-15(16(11-12)22-2)23-17(19)13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3 |
InChI-Schlüssel |
LZCIHFFRUAPFMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


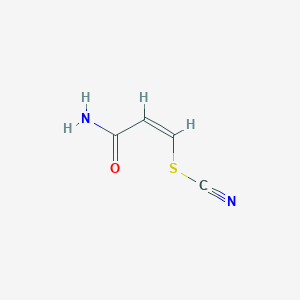
![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
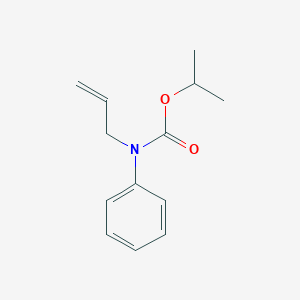
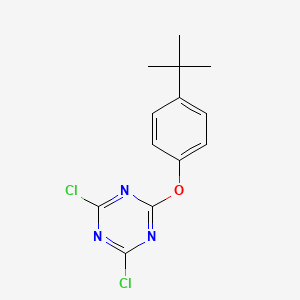
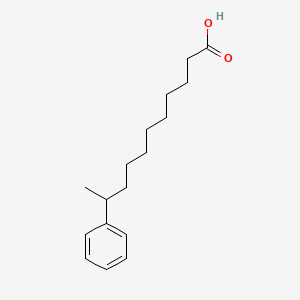
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
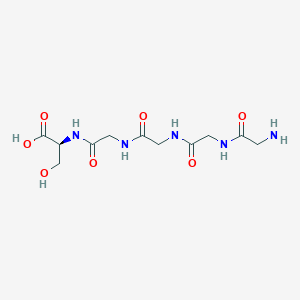
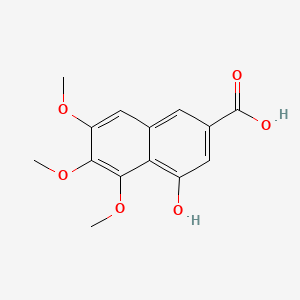
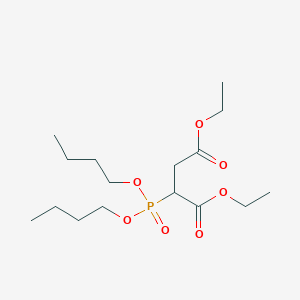
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
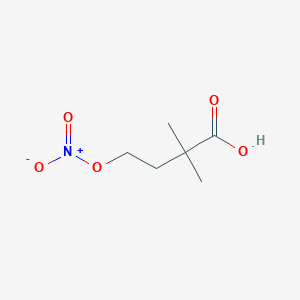
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
